1,2-Dihydro-3-benzothiepine 3,3-dioxide
Description
Properties
CAS No. |
2765-43-7 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
1,2-dihydro-3λ6-benzothiepine 3,3-dioxide |
InChI |
InChI=1S/C10H10O2S/c11-13(12)7-5-9-3-1-2-4-10(9)6-8-13/h1-5,7H,6,8H2 |
InChI Key |
ZDMFUYFYAYSBHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Chalcones with 2-Aminobenzenethiol Derivatives
One of the most common routes involves the condensation of chalcones with 2-aminobenzenethiol or its derivatives, followed by cyclization to form the benzothiepine ring. This method is well-documented for related benzothiazepine and benzothiepine systems and can be adapted for 1,2-dihydro-3-benzothiepine 3,3-dioxide synthesis.
- Procedure: Chalcones are prepared by base-catalyzed aldol condensation of aryl ketones and aldehydes in ethanol or other solvents. The chalcone intermediate is then reacted with 2-aminobenzenethiol in a suitable solvent such as hexafluoro-2-propanol or polyethylene glycol-400 (PEG-400) under reflux conditions to promote cyclization.
- Catalysts and Conditions: Sodium hydroxide is commonly used for chalcone formation. For cyclization, PEG-400 and bleaching earth clay (a heterogeneous catalyst) have been shown to enhance yields and reduce reaction times, with optimal temperatures around 60 °C and reaction times under 1 hour.
- Yields: This method typically affords yields ranging from 85% to over 95%, with high purity after recrystallization.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chalcone formation | Aryl ketone + aryl aldehyde, NaOH, EtOH | 80–90 | Room temperature, 2–3 hours |
| Cyclization | Chalcone + 2-aminobenzenethiol, PEG-400, BEC, 60 °C, reflux | 85–95 | Reaction time ~55 min, high selectivity |
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chalcone + 2-aminobenzenethiol cyclization (PEG-400/BEC) | Mild conditions, high yield, short reaction time | Environmentally friendly, scalable | Requires chalcone synthesis step |
| Oxidation with m-CPBA or H2O2 | Efficient sulfone formation | High selectivity, mild conditions | Requires careful control to avoid over-oxidation |
| Rhodium-catalyzed asymmetric hydrogenation | Access to chiral sulfone derivatives | High enantioselectivity, high yield | Expensive catalyst, specialized conditions |
Research Findings and Optimization Data
Effect of Temperature on Cyclization Yield (PEG-400/BEC Method)
| Temperature (°C) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 40 | 90 | 80 |
| 50 | 70 | 88 |
| 60 | 55 | 95 |
| 70 | 45 | 90 |
Optimal temperature is 60 °C for maximum yield and minimal reaction time.
Catalyst Reusability
Spectroscopic and Structural Confirmation
- The synthesized 1,2-dihydro-3-benzothiepine 3,3-dioxide compounds have been characterized by FT-IR, NMR, and X-ray crystallography, confirming the sulfone functionality and ring structure.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-3-benzothiepine 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted benzothiepines, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dihydro-3-benzothiepine 3,3-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-3-benzothiepine 3,3-dioxide involves its interaction with molecular targets such as enzymes and receptors. The dioxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The benzothiepine ring structure allows for interactions with hydrophobic pockets in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin)
- Structure : Five-membered ring with a sulfonamide group and a ketone at position 3.
- Key Differences : Saccharin’s smaller ring size limits conformational flexibility compared to the seven-membered benzothiepine system. The absence of a fused benzene-thiepine system reduces aromatic stabilization.
- Applications : Widely used as an artificial sweetener and explored in drug design due to its metabolic stability .
- Reactivity : The sulfonyl group in saccharin participates in hydrogen bonding, influencing its solubility and intermolecular interactions .
1,2-Benzothiazine 1,1-dioxides
- Structure : Six-membered thiazine ring fused to a benzene ring, with sulfonyl groups at position 1.
- Key Differences : The six-membered ring adopts a half-chair conformation, as observed in 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide, enabling distinct hydrogen-bonding patterns (e.g., N–H⋯O and C–H⋯O interactions) .
- Applications : Demonstrated anti-inflammatory, analgesic, and anticancer activities. For example, derivatives show EC50 values <1.5 µM in FLIPR/GTPγS assays for therapeutic targets .
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
- Structure : Five-membered isothiazole ring with two methyl groups at position 3.
- Synthesis : Typically prepared via cyclization of substituted styrene derivatives, similar to methods for benzoxepins .
Benzothiadiazole Dioxides
- Structure : Six-membered thiadiazole ring fused to benzene, with sulfonyl groups.
- Key Differences : The thiadiazole core introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
Structural and Functional Analysis: Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
